3-(1H-Indol-3-yl)cyclohex-2-en-1-one
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Overview
Description
3-(1H-Indol-3-yl)cyclohex-2-en-1-one is a chemical compound that features an indole moiety attached to a cyclohexenone ring. Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals . The compound’s structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-(1H-Indol-3-yl)cyclohex-2-en-1-one can be achieved through several routes. One common method involves the reaction of indole with cyclohexenone under acidic or basic conditions. Industrial production methods may include catalytic processes or the use of specific reagents to optimize yield and purity .
Chemical Reactions Analysis
3-(1H-Indol-3-yl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted products. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
3-(1H-Indol-3-yl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Medicine: The compound’s structure allows it to interact with various biological targets, making it a potential candidate for drug development.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of 3-(1H-Indol-3-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological pathways. The compound may act as an inhibitor or activator of specific enzymes, leading to its observed biological effects .
Comparison with Similar Compounds
3-(1H-Indol-3-yl)cyclohex-2-en-1-one can be compared with other indole derivatives such as:
- 4-(5-Nitro-1H-indol-3-yl)cyclohex-3-en-1-one
- 4-(5-Bromo-1H-indol-3-yl)cyclohex-3-en-1-one
- 6-Nitro-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole These compounds share similar structural features but differ in their substituents, leading to variations in their chemical reactivity and biological activities .
Properties
CAS No. |
153257-57-9 |
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Molecular Formula |
C14H13NO |
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-(1H-indol-3-yl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C14H13NO/c16-11-5-3-4-10(8-11)13-9-15-14-7-2-1-6-12(13)14/h1-2,6-9,15H,3-5H2 |
InChI Key |
AOJKVYQTTYELGC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC(=O)C1)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
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